Benzil monoxime

Descripción

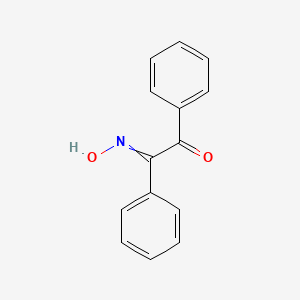

Benzil monoxime, a derivative of benzil (1,2-diphenylethanedione), is characterized by the substitution of one of its carbonyl groups with an oxime functional group (-C=N-OH). This modification significantly alters its chemical and physical properties compared to the parent diketone. The α-monoxime configuration, confirmed through X-ray crystallography, reveals a triclinic crystal structure with space group P and two molecules per unit cell, underscoring its stereochemical specificity . The oxime group introduces nucleophilic reactivity and hydrogen-bonding capabilities, making this compound a versatile intermediate in organic synthesis and coordination chemistry .

Propiedades

Fórmula molecular |

C14H11NO2 |

|---|---|

Peso molecular |

225.24 g/mol |

Nombre IUPAC |

2-hydroxyimino-1,2-diphenylethanone |

InChI |

InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H |

Clave InChI |

OLBYFEGTUWWPTR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Adduct Formation with Covalent Halides

Benzil monoxime reacts with covalent halides to form thermally unstable adducts, which often undergo subsequent fragmentation:

Tin Tetrahalide Adducts

-

Reaction : α-Benzil monoxime (1–2 mol) reacts with SnX₄ (X = Cl, Br) in benzene to form SnX₄·n(α-benzil monoxime) adducts .

-

Products :

SnX₄ Ratio Halide (X) Adduct Stability Decomposition Products 1:1 Cl Low Phenyl cyanide, benzoic anhydride 1:2 Cl, Br Moderate Benzamide-SnX₄ adducts (1:2) -

Mechanism : Adducts decompose via Beckmann fragmentation under heat or prolonged stirring, yielding phenyl cyanide and benzamide-SnX₄ complexes .

Titanium Tetrachloride Adducts

-

Reaction : this compound (1–2 mol) forms TiCl₄·n(this compound) adducts in chloroform .

-

Outcome : These adducts decompose violently above 120°C, releasing phenyl cyanide .

Beckmann Fragmentation and Rearrangement

This compound undergoes Beckmann-type reactions under acidic or thermal conditions:

-

Fragmentation Pathway :

This reaction is critical for generating nitriles and amides .

-

Rearrangement Specificity : The α-isomer exclusively undergoes Beckmann fragmentation, while the β-isomer shows no reactivity with SnX₄ .

Coordination Complex Formation

This compound acts as a versatile ligand for transition metals, forming complexes with distinct geometries:

Fe(II) and Pd(II) Complexes

-

Synthesis : Reacting this compound hydrazone with FeSO₄ or PdCl₂ in ethanol yields octahedral Fe(II) and square-planar Pd(II) complexes .

-

Properties :

Metal Geometry Magnetic Moment (μeff) Key Spectral Peaks (IR, cm⁻¹) Fe(II) Octahedral 4.92 B.M. υ(N–O) at 1590, υ(C=N) at 1620 Pd(II) Square-planar Diamagnetic υ(N–O) at 1585, υ(C=N) at 1615

Copper and Cobalt Complexes

-

DNA Binding : Cu(II) and Co(II) complexes of this compound derivatives exhibit groove-binding interactions with CT-DNA, with binding constants up to .

Condensation Reactions

This compound participates in Schiff base formation and thiocarbohydrazide syntheses:

-

Thiocarbohydrazide Derivatives :

-

Hydrazone Formation : Reacting with hydrazine hydrate produces α-benzil monoxime hydrazone, a precursor for metal complexes .

Spectroscopic Insights

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Benzil Dioxime (γ-Benzil Dioxime)

Benzil monoxime differs from its dioxime counterpart (1,2-diphenylethanedione dioxime) by the number of oxime groups. While monoxime retains one carbonyl group, dioxime replaces both carbonyls with oximes. This structural difference impacts reactivity:

- Reactivity: Benzil dioxime acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals like nickel and palladium . In contrast, monoxime’s single oxime group limits its chelation ability but allows selective reactions at the remaining carbonyl site.

Benzil Derivatives (Hydrobenzoin and Benzilic Acid)

This compound’s synthesis involves oximation of benzil, whereas other derivatives like hydrobenzoin (reduction product) and benzilic acid (oxidation product) highlight divergent reactivity pathways:

- Reduction: Benzil reduces to hydrobenzoin (1,2-diphenylethane-1,2-diol) via NaBH₄ or LiAlH₄, producing a diol with two stereocenters . Monoxime, however, retains the oxime group, offering a site for further functionalization.

9,10-Phenanthrenequinone (PQ)

Comparative studies reveal:

- Electrophilicity: Benzil’s carbonyl carbons (δ 194.5 ppm in ¹³C NMR) are more electrophilic than PQ’s (δ 180.3 ppm), making benzil more reactive toward nucleophiles. Monoxime’s oxime group likely reduces electrophilicity at the adjacent carbonyl .

- Thermal Stability: PQ exhibits higher thermal stability (decomposes at ~300°C) than benzil (~200°C) due to its extended aromatic system. Monoxime’s stability remains unstudied but may align with benzil due to structural similarities .

Mechanistic Comparisons in Enzyme Inhibition

Benzil inhibits carboxyl esterase (CaE) via reversible covalent intermediate formation at the catalytic serine residue . Trifluoromethyl ketones (TFKs) share this mechanism but form transition-state analogs . Monoxime’s oxime group could mimic TFKs by acting as a nucleophile trap, though experimental validation is needed.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Thermal and Spectral Properties

| Compound | TGA Decomposition (°C) | UV-Vis λmax (nm) | ¹³C NMR (Carbonyl, ppm) |

|---|---|---|---|

| This compound | Not reported | ~300 (estimated) | ~190 (C=O) |

| Benzil | ~200 | 260 | 194.5 |

| 9,10-Phenanthrenequinone | ~300 | 245 | 180.3 |

Q & A

Q. What are the optimal methods for synthesizing benzil monoxime, and how can reaction efficiency be validated?

this compound is typically synthesized via condensation reactions between benzil and hydroxylamine. Key factors include maintaining stoichiometric ratios of reactants (benzil:hydroxylamine = 1:1.2), controlling pH (~5–6), and using ethanol as a solvent at 60–70°C for 2–4 hours . Post-synthesis, validate purity via melting point analysis (literature range: 136–138°C) and infrared (IR) spectroscopy (C=N stretch at ~1640 cm⁻¹ and N–O stretch at ~930 cm⁻¹). Low yields (<50%) may indicate incomplete oxime formation or side reactions; recrystallization in ethanol improves purity .

Q. How should researchers characterize this compound to confirm structural identity and purity?

Use a multi-technique approach:

- Melting Point : Compare observed values with literature data (e.g., 136–138°C). Deviations >2°C suggest impurities .

- Spectroscopy :

- IR : Confirm oxime functional groups (C=N, N–O) and absence of ketone (C=O) peaks from unreacted benzil .

- ¹H NMR : Look for singlet peaks corresponding to aromatic protons (δ 7.4–7.8 ppm) and oxime protons (δ 8.2–8.5 ppm) .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound derivatives be resolved, and what analytical methods are critical?

this compound’s planar structure allows stereochemical variability in derivatives. To resolve isomers:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- X-ray Crystallography : Determine absolute configuration of crystalline derivatives. For example, meso isomers exhibit centrosymmetric crystal packing .

- Dynamic NMR : Monitor tautomerism or isomerization via variable-temperature ¹³C NMR (e.g., coalescence temperatures for oxime protons) .

Q. What experimental strategies address contradictions in this compound’s reactivity across studies?

Discrepancies in reactivity (e.g., redox behavior or ligand coordination) often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the oxime group, while protic solvents stabilize tautomers .

- Metal Coordination : Test metal-ligand stoichiometry via Job’s plot analysis. For example, this compound forms 1:2 complexes with Cu(II), altering redox potentials .

- pH-Dependent Tautomerism : Use UV-Vis spectroscopy to track enol-keto tautomer equilibria (λmax shifts at pH 4–8) .

Q. How can researchers design experiments to probe this compound’s role in modulating enzyme activity?

this compound derivatives act as inhibitors or activators in biochemical systems (e.g., epoxide hydrolases). Design assays with:

- Kinetic Studies : Measure Vmax and Km using Lineweaver-Burk plots to identify competitive/uncompetitive inhibition .

- Docking Simulations : Predict binding modes using software like AutoDock Vina; validate with site-directed mutagenesis of catalytic residues .

- Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan fluorescence quenching upon ligand binding) .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

- Detailed Reporting : Document reaction conditions (solvent purity, temperature gradients, stirring rates) and purification steps (e.g., recrystallization solvent ratios) .

- Reference Standards : Compare spectral data with authenticated samples from repositories like NIST Chemistry WebBook .

- Collaborative Validation : Share synthetic protocols with independent labs to confirm reproducibility, especially for novel derivatives .

Q. How should conflicting data on this compound’s thermal stability be addressed?

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres .

- DSC Profiling : Identify phase transitions (e.g., melting, crystallization) and compare with literature .

- Replicate Studies : Conduct experiments in triplicate, controlling for humidity and oxygen exposure during heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.